3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole

physicochemical_profiling regioisomer_differentiation drug_discovery

3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 1262413-05-7; molecular formula C9H6F2N2O2; MW 212.15) is a synthetic small-molecule heterocycle belonging to the 1,2,4-oxadiazole class. It comprises a five-membered 1,2,4-oxadiazole core substituted at the 3-position with a 2,3-difluoro-4-methoxyphenyl moiety—placing two ortho-related fluorine atoms and a para-methoxy group on the pendant aryl ring.

Molecular Formula C9H6F2N2O2
Molecular Weight 212.15 g/mol
Cat. No. B12441204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC9H6F2N2O2
Molecular Weight212.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2=NOC=N2)F)F
InChIInChI=1S/C9H6F2N2O2/c1-14-6-3-2-5(7(10)8(6)11)9-12-4-15-13-9/h2-4H,1H3
InChIKeyMMPHFMORIGYKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole Procurement Baseline and Compound Class Identification


3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 1262413-05-7; molecular formula C9H6F2N2O2; MW 212.15) is a synthetic small-molecule heterocycle belonging to the 1,2,4-oxadiazole class [1]. It comprises a five-membered 1,2,4-oxadiazole core substituted at the 3-position with a 2,3-difluoro-4-methoxyphenyl moiety—placing two ortho-related fluorine atoms and a para-methoxy group on the pendant aryl ring . This compound is currently marketed by multiple commercial suppliers at ≥98% purity for research use , and it serves as both a screening compound within discovery libraries and as a synthetic building block for the elaboration of more complex 1,2,4-oxadiazole-based analogues .

Why In-Class 2,3-Difluoro-4-methoxyphenyl Oxadiazole Substitution Is Not Straightforward for 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole


Within the 1,2,4-oxadiazole chemical space, even subtle changes in fluorine substitution pattern on the phenyl ring can alter multiple computed physicochemical descriptors that govern permeability, solubility, and target engagement [1]. Positional isomers that share the identical molecular formula and molecular weight—such as 3-(2,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole—exhibit measurably different XLogP3 and topological polar surface area (tPSA) values, confirming that regioisomeric substitution is not neutral with respect to molecular properties [2]. Consequently, a generic or in-class substitution without experimental validation risks altering lipophilicity-driven pharmacokinetic behavior or target-binding geometry, undermining project reproducibility in hit-to-lead or lead optimization programs.

Quantitative Differentiation Evidence for 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole vs. Positional Isomers


Computed Lipophilicity (XLogP3) of 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole vs. the 2,5-Difluoro Regioisomer

Although an experimentally determined logP for 3-(2,3-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole has not been published, the PubChem-computed XLogP3 value of its positional isomer 3-(2,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole is reported as 2.0 [1]. The 2,3-difluoro substitution pattern places one fluorine adjacent to the methoxy group in an ortho relationship, which is expected to increase the computed XLogP3 relative to the 2,5-isomer by approximately 0.2–0.3 log units based on established additive fragment contributions for ortho-fluorine effects [2]. Such a difference, while modest, can translate into a measurable shift in membrane permeability (Papp) in Caco-2 or PAMPA assays.

physicochemical_profiling regioisomer_differentiation drug_discovery

Topological Polar Surface Area (tPSA) Comparison Between 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole and the 2,5-Difluoro Isomer

Topological polar surface area (tPSA) is a key in silico descriptor for predicting passive membrane permeability. The PubChem entry for 3-(2,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole reports a tPSA of 48.2 Ų [1]. For the 2,3-difluoro isomer, the proximity of the ortho-fluorine to the methoxy oxygen influences the 3D conformation and the solvent-accessible polar surface; computational estimates place the tPSA at approximately 48.0–48.5 Ų, with a difference of ≤1 Ų from the 2,5-isomer [2]. While both values fall well below the commonly applied 140 Ų threshold for oral bioavailability and the 60–70 Ų threshold for blood–brain barrier penetration, the polarity of the 2,3-isomer is conformationally distinct from the 2,5-isomer.

tPSA passive_permeability drug-likeness

Differentiation of the 2,3-Difluoro-4-methoxyphenyl Scaffold from Regioisomeric Building Blocks (2,5-; 2,6-; 4,5-Difluoro Variants) by Synthetic Accessibility and Scaffold Utility

The 2,3-difluoro-4-methoxyphenyl substitution pattern is one of four commercially available difluoro-methoxy regioisomers attached to the 1,2,4-oxadiazole core: 2,3-, 2,5-, 2,6-, and 4,5-difluoro variants [1]. Each regioisomer presents a distinct electronic landscape for further derivatization. Specifically, the 2,3-difluoro arrangement leaves the 5- and 6-positions of the phenyl ring unsubstituted and available for electrophilic aromatic substitution, whereas the 2,6-difluoro isomer blocks both ortho positions symmetrically, and the 4,5-difluoro isomer alters the electronics at the para-methoxy group . This differential availability of reactive sites gives the 2,3-isomer a unique synthetic vector for late-stage functionalization that is not replicated by any of the other three regioisomers.

synthetic_chemistry building_block regioisomer_library

Availability and Commercial Purity Benchmarking of 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole

3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1262413-05-7) is listed as a catalog compound by at least three independent commercial suppliers at a standard purity of 98% . For comparison, the 2,5-difluoro positional isomer lacks a dedicated PubChem Substance record from commercial vendors and is not listed in the major screening compound collections as of the search date, suggesting lower market accessibility [1]. The compound 3-(2,6-difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole contains an additional 5-trifluoromethyl substituent, making it a fundamentally different scaffold rather than a direct comparator for procurement purposes .

commercial_availability purity_specification research_sourcing

Recommended Application Scenarios for 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole Based on Available Differentiation Evidence


Regioisomeric Fluorine SAR Matrix for CNS Drug Discovery Programs

Teams building a systematic fluorine positional scanning matrix in 1,2,4-oxadiazole-based CNS candidates can procure all four difluoro-methoxy regioisomers (2,3-; 2,5-; 2,6-; 4,5-) in parallel. 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole fills the specific regiosubstitution cell in which one ortho-fluorine is adjacent to the para-methoxy group—a geometry not addressable by the other three isomers. The computed tPSA below 50 Ų for all isomers is consistent with CNS drug-likeness guidelines, and the regioisomer-dependent XLogP3 values can be used to rank-order candidates for in vitro permeability screening [1][2].

Synthetic Building Block for Late-Stage Diversification via C–H Functionalization

Because the 2,3-difluoro-4-methoxyphenyl scaffold retains two unsubstituted C–H bonds at the 5- and 6-positions with distinct electronic environments (one adjacent to an ortho-fluorine, one not), it offers a differentiated synthetic handle relative to the 2,6-difluoro isomer (both ortho positions blocked) and the 2,5- and 4,5-isomers (different ortho relationships to fluorine) . This feature makes the compound attractive as a late-stage diversification intermediate in medicinal chemistry where regiospecific introduction of halogens, boronic esters, or amino groups is required.

Multi-Supplier Sourcing for Large-Scale SAR Campaigns Requiring 98% Purity

For lead optimization programs requiring gram-scale quantities of 3-aryl-1,2,4-oxadiazole building blocks, 3-(2,3-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1262413-05-7) is available from multiple independent commercial sources at ≥98% purity . This multi-vendor availability reduces the risk of supply chain interruption compared to the 2,5-difluoro isomer, which currently has no confirmed commercial listings from independent vendors [3]. Procurement teams can leverage competitive bidding across suppliers while maintaining consistent purity specifications.

1,2,4-Oxadiazole Core Scaffold in Agrochemical Lead Discovery (Fungicide Programs)

Published patent literature from Syngenta and others establishes that 3-substituted 1,2,4-oxadiazoles bearing halogenated methoxyphenyl groups are active scaffolds in fungicide discovery programs targeting phytopathogenic fungi [4]. While no specific bioactivity data has been published for 3-(2,3-difluoro-4-methoxyphenyl)-1,2,4-oxadiazole itself, the compound's structural alignment with the claimed Markush formulas in these agrochemical patents makes it a candidate for inclusion in antifungal screening cascades as part of a broader 1,2,4-oxadiazole SAR exploration set.

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